Rabeprazole-d3 chemical structure and molecular weight
Rabeprazole-d3 chemical structure and molecular weight
Technical Monograph: Rabeprazole-d3 Advanced Characterization and Bioanalytical Application in LC-MS/MS Workflows
Executive Summary
Rabeprazole-d3 is the stable deuterium-labeled isotope of Rabeprazole, a second-generation proton pump inhibitor (PPI).[1] It serves as the critical internal standard (IS) for the quantitative bioanalysis of Rabeprazole in biological matrices (plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide addresses the physicochemical properties of Rabeprazole-d3, its specific handling requirements due to the class-wide acid lability of benzimidazoles, and the validated experimental workflows required to mitigate matrix effects during pharmacokinetic (PK) studies.
Part 1: Physicochemical Characterization
Rabeprazole-d3 is typically synthesized by replacing the hydrogen atoms on the terminal methyl group of the methoxypropoxy side chain with deuterium. This placement ensures the label is retained in the primary mass spectral fragments used for quantification, preventing "cross-talk" with the analyte.
Chemical Identity & Molecular Weight
The following data differentiates the free base form from the sodium salt form, which is the most common commercial preparation due to improved stability.
| Parameter | Rabeprazole-d3 (Free Base) | Rabeprazole-d3 Sodium Salt |
| CAS Number | 1133696-02-0 (Generic/Base) | 1216494-11-9 (Specific Salt) |
| Molecular Formula | C₁₈H₁₈D₃N₃O₃S | C₁₈H₁₇D₃N₃NaO₃S |
| Molecular Weight | 362.46 g/mol | 384.44 g/mol |
| Exact Mass | 362.151 | 384.133 |
| Label Position | ||
| Isotopic Purity | ||
| Solubility | DMSO, Methanol, Dichloromethane | Water (freely), Methanol |
Structural SMILES
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Free Base: [2H]C([2H])([2H])OCCCOC1=C(C)C(CS(=O)C2=NC3=CC=CC=C3N2)=NC=C1
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Sodium Salt: [Na+].[2H]C([2H])([2H])OCCCOC1=C(C)C(CS(=O)C2=NC3=CC=CC=C3[N-]2)=NC=C1[2]
Part 2: Mechanistic Context & Stability
To accurately utilize Rabeprazole-d3, one must understand the instability mechanism of the parent drug. Rabeprazole is a "prodrug" that activates in acidic environments.
The Acid-Lability Challenge
In acidic pH (pH < 4), the pyridine nitrogen becomes protonated, facilitating a nucleophilic attack by the benzimidazole nitrogen. This forms a tetracyclic sulfenamide (the active drug). However, in a bioanalytical context, this conversion is unwanted degradation .
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Implication: If plasma samples or mobile phases are acidic, Rabeprazole and Rabeprazole-d3 will degrade into thioethers, leading to loss of signal and inaccurate quantification.
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Solution: All extraction and chromatographic steps must maintain a neutral-to-alkaline pH (pH > 8.0).
Visualization: Acid-Catalyzed Activation (Degradation) Pathway
The following diagram illustrates why acidic buffers must be avoided during sample preparation.
Part 3: Experimental Application (LC-MS/MS Protocol)
This protocol outlines a self-validating workflow for quantifying Rabeprazole in human plasma using Rabeprazole-d3 as the Internal Standard.
Reagents & Preparation
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Stock Solution: Dissolve Rabeprazole-d3 Sodium in Methanol (1 mg/mL). Do not use acidic diluents.
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IS Working Solution: Dilute stock to 500 ng/mL in 10 mM Ammonium Acetate (pH 9.0) .
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Mobile Phase:
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MP A: 10 mM Ammonium Acetate (pH 9.5 adjusted with NH₄OH).
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MP B: Acetonitrile (100%).
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Sample Preparation Workflow (Protein Precipitation)
Liquid-Liquid Extraction (LLE) is often preferred for cleanliness, but Protein Precipitation (PPT) is faster if pH is controlled.
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Aliquot: Transfer 50 µL of plasma into a tube.
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IS Addition: Add 20 µL of Rabeprazole-d3 Working Solution.
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Precipitation: Add 200 µL of Acetonitrile containing 0.1% Ammonium Hydroxide .
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Expert Note: The NH₄OH is critical to neutralize any residual acidity and stabilize the analyte.
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Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.
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Injection: Inject 5 µL of the supernatant.
LC-MS/MS Parameters
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Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 50 x 2.1 mm, 3-5 µm. These columns withstand high pH.
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Ionization: ESI Positive Mode (ESI+).
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MRM Transitions:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Rabeprazole | 360.1 m/z [M+H]⁺ | 242.1 m/z | 15-20 |
| Rabeprazole-d3 | 363.1 m/z [M+H]⁺ | 245.1 m/z | 15-20 |
Note: The shift from 242 to 245 confirms the deuterium label is located on the fragment retained during collision-induced dissociation (the pyridine-containing moiety).
Visualization: Bioanalytical Workflow
Part 4: Storage & Handling Protocols
To ensure the integrity of the Rabeprazole-d3 standard:
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Temperature: Store neat solid at -20°C .
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Light Protection: Rabeprazole is photosensitive. Handle under yellow light or in amber glassware.
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Hygroscopicity: The sodium salt is very hygroscopic.[3] Equilibrate the vial to room temperature before opening to prevent moisture condensation, which accelerates hydrolysis.
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Solution Stability: Stock solutions in methanol are stable for ~1 month at -20°C. Aqueous dilutions (even alkaline) should be prepared fresh daily.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46782836, Rabeprazole-d3 Sodium Salt. Retrieved from [Link]
- Rao, D. D., et al. (2010).Simultaneous determination of Rabeprazole and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 878(28), 2787-2792.
